Antiproliferative agent-40
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Overview
Description
Antiproliferative agent-40 is a synthetic compound known for its ability to inhibit the proliferation of cancer cells. This compound has garnered significant attention due to its potential applications in cancer therapy. It is designed to target and disrupt specific cellular processes that are essential for the growth and replication of cancer cells, making it a promising candidate for anticancer drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-40 typically involves a multi-step process. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include the preparation of starting materials, reaction optimization, and purification using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Antiproliferative agent-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antiproliferative agent-40 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell proliferation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It is tested in various cancer cell lines to evaluate its efficacy and safety.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mechanism of Action
The mechanism of action of antiproliferative agent-40 involves its interaction with specific molecular targets within cancer cells. It is known to bind to DNA and proteins, disrupting essential cellular processes such as DNA replication and protein synthesis. This leads to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Key molecular targets include DNA, enzymes involved in DNA synthesis, and proteins that regulate the cell cycle .
Comparison with Similar Compounds
Antiproliferative agent-40 can be compared with other similar compounds, such as:
Bisbenzazole Derivatives: These compounds also exhibit significant antiproliferative activity and are used in cancer research.
Eugenol Derivatives: Modified eugenol compounds have shown promising anticancer properties and are studied for their potential therapeutic applications.
Bis-Isatin Schiff Bases: These compounds have demonstrated potent anticancer activity and are structurally similar to this compound.
Uniqueness: this compound is unique due to its specific molecular structure and mechanism of action, which allows it to selectively target cancer cells while minimizing toxicity to normal cells. Its ability to induce apoptosis and inhibit cell proliferation makes it a valuable compound in cancer research and drug development.
Properties
CAS No. |
871837-59-1 |
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Molecular Formula |
C20H18N4O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-5-yl]butanamide |
InChI |
InChI=1S/C20H18N4O3/c1-2-5-16(25)21-11-8-9-15-13(10-11)17(20(26)23-15)19-18(24-27)12-6-3-4-7-14(12)22-19/h3-4,6-10,22-23,26H,2,5H2,1H3,(H,21,25) |
InChI Key |
ZRISDKWHKCXVEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)NC(=C2C3=C(C4=CC=CC=C4N3)N=O)O |
Origin of Product |
United States |
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